N-Acetyl-L-alanyl-L-leucine

Catalog No.
S15022119
CAS No.
78233-70-2
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanyl-L-leucine

CAS Number

78233-70-2

Product Name

N-Acetyl-L-alanyl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1

InChI Key

HIEIIANYSKARKE-CBAPKCEASA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C

N-Acetyl-L-alanyl-L-leucine is a dipeptide derivative formed from the amino acids L-alanine and L-leucine, where the amino group of L-alanine is acetylated. This compound is classified as an N-acylated amino acid, which influences its solubility and biological activity. The molecular formula for N-Acetyl-L-alanyl-L-leucine is C11H20N2O3C_{11}H_{20}N_2O_3, and its molecular weight is approximately 232.29 g/mol. The compound exhibits unique structural properties that contribute to its interactions within biological systems, particularly in relation to amino acid transport and metabolism.

Typical of amino acids and their derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, the acetyl group can be removed, regenerating L-alanine and L-leucine.
  • Transamination: The compound may participate in transamination reactions where the amino group can be transferred to α-keto acids, forming new amino acids.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger polypeptides through peptide bond formation.

These reactions are crucial for understanding its metabolic pathways and potential therapeutic applications.

N-Acetyl-L-alanyl-L-leucine exhibits several biological activities, primarily linked to its role as a modified amino acid. Research indicates that it may influence:

  • Neuroprotective Effects: Similar compounds like N-acetyl-L-leucine have shown promise in treating neurodegenerative diseases by enhancing cerebral glucose metabolism and providing symptomatic relief in conditions such as Niemann-Pick disease type C .
  • Transport Mechanisms: The acetylation alters the uptake of the compound through specific transporters, such as organic anion transporters and monocarboxylate transporters, which may enhance its bioavailability compared to its parent amino acids .

The synthesis of N-Acetyl-L-alanyl-L-leucine typically involves:

  • Acetylation of L-Alanine: L-alanine is reacted with acetic anhydride or acetyl chloride to form N-acetyl-L-alanine.
  • Coupling with L-Leucine: The N-acetyl-L-alanine is then coupled with L-leucine using standard peptide coupling methods, such as using carbodiimides (e.g., Dicyclohexylcarbodiimide) or other coupling reagents.

This method allows for the selective formation of the desired dipeptide while minimizing side reactions.

N-Acetyl-L-alanyl-L-leucine has potential applications in various fields:

  • Pharmaceuticals: As a modified amino acid, it may serve as a precursor for drug development targeting neurological disorders.
  • Nutritional Supplements: Its role in enhancing amino acid profiles could be beneficial in dietary formulations aimed at muscle recovery and performance enhancement.
  • Research: It can be used in studies exploring peptide synthesis, transport mechanisms, and metabolic pathways involving branched-chain amino acids.

Interaction studies have shown that N-Acetyl-L-alanyl-L-leucine interacts with various transport proteins that facilitate its cellular uptake. For instance:

  • Organic Anion Transporters: The compound has been identified as a substrate for organic anion transporters (OAT1 and OAT3), which play significant roles in renal clearance and distribution within tissues .
  • Monocarboxylate Transporter: It also interacts with monocarboxylate transporters, which are crucial for transporting lactate and other metabolites across cell membranes .

These interactions highlight its potential utility in therapeutic contexts where enhanced delivery of compounds into cells is desired.

N-Acetyl-L-alanyl-L-leucine shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
N-Acetyl-L-leucineAcetylated L-leucineApproved for treating vertigo; enhances glucose metabolism .
N-Acetyl-L-alanineAcetylated L-alanineUsed in various biochemical assays; simpler structure than N-acetyl dipeptides.
Acetyl-DL-leucineRacemic mixture of D- and L-enantiomersUsed clinically for vertigo; shows different pharmacokinetics compared to pure enantiomers .
N-Acetyl-DL-alanylleucineDipeptide combining D- and L-enantiomersPotentially broader spectrum of activity due to racemic nature.

Uniqueness

N-Acetyl-L-alanyl-L-leucine stands out due to its specific combination of L-alanine and L-leucine, which may provide unique pharmacological effects not observed in simpler acetylated amino acids. Its dual action related to both amino acids could enhance its efficacy in therapeutic applications targeting muscle metabolism and neurological functions.

Evolution of Dipeptide-Based Drug Design

The conceptualization of dipeptides as therapeutic agents emerged from efforts to address the limitations of traditional small molecules and larger peptides. Early work in the mid-20th century focused on modifying amino acid residues to enhance metabolic stability and membrane permeability. A pivotal strategy, termed "peptide drug-based design," involved converting nonpeptide drugs into dipeptide analogs that mimic critical structural motifs of regulatory peptides, such as beta-turns. For example, the nootropic agent piracetam inspired the development of its dipeptide analog noopept, which retained cognitive-enhancing properties while achieving oral bioavailability.

N-Acetyl-L-alanyl-L-leucine builds on this legacy by incorporating acetylation to block enzymatic degradation and leverage monocarboxylate transporters for systemic distribution. This modification aligns with historical observations that N-acetylation improves blood-brain barrier penetration, a feature critical for neurologically active compounds.

Structural Innovations and Synthetic Advances

The synthesis of acetylated dipeptides like N-Acetyl-L-alanyl-L-leucine relies on solid-phase peptide synthesis (SPPS) and selective acetylation techniques. Early methods faced challenges in stereochemical purity, but advances in coupling reagents (e.g., HATU, PyBOP) and protecting groups (e.g., Fmoc, Boc) enabled high-yield production of enantiomerically pure derivatives. The compound’s molecular formula (C₁₁H₂₀N₂O₄) and weight (244.29 g/mol) reflect its optimized balance between hydrophilicity and lipophilicity, ensuring solubility in aqueous media while maintaining cell membrane permeability.

Comparative studies of acetylated vs. non-acetylated dipeptides demonstrated that N-terminal acetylation reduces renal clearance and extends plasma half-life by inhibiting aminopeptidase activity. These innovations positioned acetylated dipeptides as viable candidates for chronic disease management, particularly in neurological disorders where sustained exposure is crucial.

Chemoenzymatic Synthesis Strategies for N-Acetyl Dipeptides

Chemoenzymatic peptide synthesis represents a sophisticated approach to producing N-acetyl dipeptides through hydrolase-catalyzed stereoselective formation of peptide bonds [1]. This methodology offers significant advantages over conventional chemical synthesis, including mild reaction conditions, excellent stereoselectivity, and reduced environmental impact [1] [2]. The process eliminates the need for complicated protection-deprotection procedures and harsh reaction conditions typically associated with traditional chemical synthesis methods [1].

The enzymatic synthesis of dipeptides employs various proteases and related enzymes that demonstrate remarkable substrate specificity and reaction efficiency [1]. Papain, a cysteine protease derived from papaya fruit, exhibits broad substrate specificity and exceptional stability under diverse reaction conditions ranging from pH 4 to pH 10 and temperatures up to 80 degrees Celsius [1]. Research demonstrates that papain-catalyzed oligomerization of amino acid ethyl esters can achieve yields ranging from 25% to 80% depending on the specific substrate and reaction conditions [1].

Bromelain, another cysteine protease abundant in pineapple stems, shows particular preference for polar amino acids in both primary and secondary positions of the substrate [1]. Studies indicate that bromelain-catalyzed synthesis of oligopeptides from phenylalanine ethyl ester yields approximately 45% conversion, while lysine ethyl ester synthesis achieves significantly higher yields of 80% with an average degree of polymerization of 3.6 [1].

Serine proteases including α-chymotrypsin, proteinase K, and subtilisin demonstrate unique catalytic properties for dipeptide synthesis [1]. α-chymotrypsin exhibits remarkable efficiency at low temperatures, achieving 85% yields for cysteine ethyl ester oligomerization at minus 20 degrees Celsius [1]. Subtilisin-catalyzed reactions can achieve yields of 83% for specific dipeptide formations under optimized conditions at 45 degrees Celsius [1].

A novel two-step enzymatic approach utilizes carboxypeptidase Y for the synthesis of N-terminal free dipeptide-amides, followed by deamidation using peptide-amidase [3]. This cascade system enables continuous production of bioactive dipeptides such as Kyotorphin with space-time yields reaching 257 grams per liter per day, demonstrating the industrial feasibility of enzymatic dipeptide production [3].

Advanced chemoenzymatic systems incorporate adenylation domains from nonribosomal peptide synthetases for stereoselective dipeptide synthesis [4] [5]. These adenylation domains, particularly TycA-A from tyrocidine synthetase and BacB2-A from bacitracin synthetase, successfully synthesize over 40 different dipeptide combinations including those containing D-amino acids [4]. The DhbFA1 and DhbFA2 adenylation domains demonstrate specific activity for glycine-cysteine and threonine-cysteine dipeptide formation respectively [5].

Recent developments in chemoenzymatic methodology include the use of substrate mimetics to prevent protease-mediated hydrolysis [1]. The incorporation of protease-recognized amino acid side chains into ester groups enables the identification of amino acids and peptide sequences not usually recognized by specific enzymes [1]. Benzyl and dimethylaminophenyl esters have proven effective replacements for traditional activating groups, achieving yields of 98.6% and 97.5% respectively in papain-catalyzed dipeptide formation [1].

Table 1: Enzymatic Parameters for Dipeptide Synthesis
EnzymeSubstrate TypepH RangeTemperature (°C)Yield RangeKey Features
PapainAmino acid esters7-1125-4025-80%Broad specificity, stable
BromelainAmino acid esters7-84045-80%Prefers polar amino acids
α-ChymotrypsinAmino acid esters8-8.5-20 to 4085%High resolution at low temperature
Carboxypeptidase YAmino acid esters/amidesVariableVariableContinuousTwo-step process
Adenylation domainsAmino acidsPhysiological37VariableStereoselective
SubtilisinProtected amino acids104574-83%High temperature stable

Racemic Resolution Techniques for L-Enantiomer Production

Racemic resolution represents a fundamental approach for obtaining enantiomerically pure L-amino acid derivatives from racemic mixtures [6] [7]. The separation of enantiomers relies on their differential interactions with chiral resolving agents to produce diastereomeric complexes with distinct physical properties including melting points, boiling points, and solubilities [7] [8].

Diastereomeric salt formation constitutes the most widely employed method for resolving racemic amino acid mixtures [6] [7]. This technique involves the reaction of racemic carboxylic acids with chiral amine bases to form diastereomeric salts that exhibit different crystallization behaviors [7]. Commonly utilized chiral bases include brucine, strychnine, and quinine, which are readily available naturally occurring compounds [7]. Synthetic chiral amines such as 2-amino-1-butanol, amphetamine, and 1-phenylethanamine also serve as effective resolving agents [7].

Enzymatic resolution methods exploit the stereoselective hydrolysis of N-acyl amino acid derivatives [9]. Mold acylases demonstrate particular effectiveness in the resolution of various amino acids including phenylalanine, methionine, valine, glutamic acid, leucine, alanine, tryptophan, and lysine [9]. These enzymes exhibit enhanced activity toward aromatic and basic amino acids compared to aliphatic substrates [9]. The enzymatic approach offers the advantage of producing optically pure L-amino acids while leaving the D-enantiomer in its protected N-acyl form [9].

Chromatographic resolution techniques utilize chiral stationary phases to achieve enantiomeric separation [10] [11]. High-performance liquid chromatography with glycopeptide chiral selectors such as vancomycin enables effective separation of aromatic amino acid enantiomers [10]. Vancomycin at concentrations of 1.5 millimolar facilitates the separation of tryptophan enantiomers with resolution values of 3.98 and tyrosine enantiomers with resolution values of 2.97 [10].

Crystallization-based resolution methods involve the preferential crystallization of one enantiomer from supersaturated solutions [11]. Various techniques induce crystallization including seeding with crystals of the desired enantiomer, controlled cooling, solvent evaporation, and the use of chiral resolving agents [11]. The effectiveness of crystallization depends on the specific compound structure and the chosen crystallization conditions [11].

Kinetic resolution approaches utilize the differential reaction rates of enantiomers with chiral catalysts or enzymes [12]. Recent research demonstrates that dipeptide-mediated transamination reactions with pyridoxal provide a prebiotically plausible route to enantioenriched proteinogenic amino acids [12]. This kinetic resolution process preferentially leaves behind the proteinogenic amino acid enantiomer through selective consumption of the non-biological enantiomer [12].

Advanced resolution techniques incorporate molecular docking analysis to predict and optimize chiral recognition mechanisms [10]. Computational methods using software such as Autodock Vina enable the evaluation of binding affinities between enantiomers and chiral selectors, facilitating the rational design of separation protocols [10]. These theoretical approaches provide valuable insights into the molecular basis of chiral discrimination [10].

Table 2: Racemic Resolution Methods and Efficiency
MethodResolving AgentTarget CompoundsResolution EfficiencyKey Advantages
Diastereomeric salt formationBrucine, strychnine, quinineCarboxylic acidsHighWidely applicable
Enzymatic resolutionMold acylasesN-acyl amino acidsVery highStereoselective
Chromatographic resolutionVancomycinAromatic amino acidsModerate to highAnalytical scale
CrystallizationVarious chiral agentsMultiple classesVariableScalable
Kinetic resolutionDipeptides/pyridoxalAmino acidsModeratePrebiotically relevant

Stability Enhancement Through Backbone Modifications

Backbone modifications represent a critical strategy for enhancing the proteolytic stability and biological activity of peptide compounds [13] [14]. These structural alterations can generate functional analogues with significantly improved resistance to enzymatic degradation while maintaining or enhancing biological function [13]. The systematic understanding of modification effects enables the rational design of peptides with optimal stability profiles [13].

N-acetylation modifications provide substantial protection against proteolytic degradation through multiple mechanisms [15] [16]. Research demonstrates that N-terminal acetylation can increase peptide half-lives by 8 to 20-fold, particularly for anionic peptides [15]. The enhanced stability results from reduced electrostatic recruitment of endopeptidases and exopeptidases with negative surface charges at physiological pH [15]. Anionic peptides show significantly greater stability enhancement compared to cationic peptides, with acetylated anionic dipeptides achieving half-lives of 8.64 and 20.7 hours respectively [15].

Beta-amino acid incorporation into peptide backbones significantly alters proteolytic susceptibility through modified backbone geometry [13]. Studies reveal that single beta-residue substitutions can provide 2 to 10-fold increases in proteolytic resistance depending on the position and type of modification [13]. Tandem beta-residue substitutions demonstrate synergistic effects, with optimal spacing of two to four alpha-residues between modifications providing maximum protection [13]. However, excessive spacing between beta-residues can diminish or even reverse the protective effect [13].

Peptoid backbone modifications, characterized by N-substituted glycine residues, confer exceptional resistance to proteolytic enzymes [17]. The relocation of side chains from the alpha-carbon to the nitrogen atom fundamentally alters the peptide structure and enzyme recognition [17]. Peptoid backbones maintain biological activity while providing superior stability compared to natural peptide sequences [17].

Cyclization strategies introduce conformational constraints that significantly reduce susceptibility to proteolytic cleavage [17]. Both disulfide bridge formation and head-to-tail cyclization can increase peptide stability by 5 to 50-fold depending on the specific peptide sequence and cyclization method [17]. Cyclic peptides demonstrate enhanced binding affinity for target molecules in addition to improved stability [17].

N-methylation of peptide backbones provides moderate stability enhancement through steric hindrance effects [18]. Research indicates that N-methylated derivatives exhibit approximately 6-fold increases in half-life compared to unmodified peptides [18]. The degree of protection varies with the size and nature of the N-substituent, with methyl groups providing optimal balance between stability and structural compatibility [18].

Thioamide substitutions replace peptide bond oxygen atoms with sulfur, creating electronically distinct backbone structures [19]. These modifications alter hydrogen bonding patterns and enzyme recognition while providing moderate stability enhancement [19]. Thioamide-containing peptides serve as valuable tools for studying protein folding and stability mechanisms [19].

Post-translational backbone modifications introduce novel structural features through spontaneous rearrangement reactions [20]. Dehydrolactic acid-containing peptides undergo acyl shift cascades to generate backbone-embedded alpha,gamma-diketoamide motifs [20]. These modifications enable further derivatization with nucleophiles to form pyrazoles and oximes directly within the peptide backbone [20].

Site-selective modification strategies enable precise control over backbone alteration without affecting critical functional regions [14]. Recent advances in residue-directed modification allow for selective introduction of substituents at specific positions [14]. These approaches include the use of customizable units and engineered enzymes for unprecedented regioselectivity and stereoselectivity [14].

The relationship between modification type, position, and stability enhancement follows predictable patterns that inform rational design strategies [13]. Modifications proximal to cleavage sites provide maximum protection, while distant modifications may have minimal or negative effects [13]. Understanding these structure-activity relationships enables the development of peptides with tailored stability profiles for specific applications [13].

Table 3: Backbone Modification Strategies and Stability Outcomes
Modification TypeStability EnhancementMechanismApplications
N-acetylation8-20x increase in half-lifeReduced electrostatic recruitmentAnionic peptides preferred
Beta-amino acid incorporation2-10x proteolytic resistanceAltered backbone geometryGeneral peptide stabilization
Peptoid backboneHigh protease resistanceN-substituted backboneDrug development
Cyclization5-50x increase in stabilityConformational constraintTherapeutic peptides
N-methylation6x increase in half-lifeSteric hindranceProtease inhibitors
Thioamide substitutionModerate enhancementElectronic effectsProtein folding studies
D-amino acid incorporationSignificant enhancementEnzyme stereoselectivityPharmaceutical applications

N-Acetyl-L-alanyl-L-leucine functions as a sophisticated prodrug system that exploits multiple cellular transport mechanisms to deliver bioactive components. The compound undergoes systematic metabolic conversion through distinct pathways that determine its pharmacokinetic properties and therapeutic efficacy [1] [2].

The primary transport mechanism involves the monocarboxylate transporter type 1 (MCT1), which recognizes N-acetyl-L-alanyl-L-leucine as a substrate with a Michaelis constant (Km) of 3.0 millimolar and an inhibition constant (IC50) of 15 millimolar [1] [3]. This relatively low affinity compared to the leucine amino acid transporter type 1 (LAT1) prevents transporter saturation and enables linear uptake kinetics across physiologically relevant concentration ranges [1]. The ubiquitous tissue expression pattern of MCT1 facilitates widespread distribution of the compound throughout the central nervous system and peripheral tissues [1] [3].

Additional transport pathways include organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3), which exhibit higher affinity for N-acetyl-L-alanyl-L-leucine with Km values of 6.2 and 0.70 millimolar, respectively [1] [2]. These transporters contribute to the distribution phase of the compound but play secondary roles compared to MCT1 in overall cellular uptake [1].

The peptide transporter family, including peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2), represents critical pathways for dipeptide recognition and cellular uptake [4] [5]. PEPT1 demonstrates broad substrate specificity with Km values ranging from 0.2 to 10.0 millimolar for various dipeptides and tripeptides, while maintaining high transport capacity [6] [7]. PEPT2 exhibits higher affinity but lower capacity compared to PEPT1, with primary localization in kidney, brain, and lung tissues [5].

Metabolic activation occurs through enzymatic hydrolysis mediated by liver microsome fractions. Human liver S9 microsomes demonstrate deacetylation activity with a Km of 0.216 micromolar and maximum velocity (Vmax) of 6.8 micromoles per minute per milligram protein, while mouse liver microsomes exhibit higher affinity with a Km of 0.069 micromolar and Vmax of 2.6 micromoles per minute per milligram protein [1] [8]. This enzymatic conversion selectively targets the L-enantiomer, resulting in asymmetric metabolism that favors rapid utilization of the therapeutically active component [8].

The biosynthetic pathway involves leucine N-acetyltransferase (EC 2.3.1.66), which catalyzes the formation of N-acetyl-L-leucine from L-leucine and acetyl-coenzyme A [9]. This enzymatic process represents the reverse reaction of the prodrug activation mechanism and demonstrates the physiological relevance of acetylated amino acid metabolism [9].

Allosteric Modulation of mTOR Signaling Networks

The mechanistic target of rapamycin complex 1 (mTORC1) represents the central hub for leucine-derived metabolic signaling, with N-acetyl-L-alanyl-L-leucine influencing this pathway through multiple convergent mechanisms [10] [11]. The allosteric regulation of mTORC1 involves complex conformational changes that control kinase domain accessibility and substrate recognition [10].

Sestrin2 functions as the primary leucine sensor within the mTORC1 pathway, directly binding leucine with high affinity and specificity [12]. When leucine concentrations increase following N-acetyl-L-alanyl-L-leucine metabolism, Sestrin2 undergoes conformational changes that release its inhibitory interaction with GATOR2, thereby activating downstream mTORC1 signaling [12]. This mechanism provides exquisite sensitivity to leucine availability and represents a direct amino acid sensing mechanism [12].

The regulatory-associated protein of mTOR (Raptor) undergoes acetylation at lysine 1097 through EP300-mediated mechanisms when acetyl-coenzyme A levels increase following leucine metabolism [13]. This post-translational modification enhances Raptor interaction with Rag GTPase complexes and promotes mTORC1 lysosomal localization [13]. The acetylation-dependent regulation creates a direct link between leucine metabolite levels and mTORC1 activation state [13].

Alternative leucine sensing mechanisms involve leucyl-tRNA synthetase (LARS) and glutamate dehydrogenase (GLUD1), which have been proposed as additional sensors for amino acid availability [14]. These proteins may contribute to mTORC1 activation through distinct pathways that complement the primary Sestrin2-mediated mechanism [14].

The allosteric activation of mTORC1 involves conformational transitions between inactive and active states. In the inactive conformation, the negative regulatory domain (NRD) occupies the catalytic cleft, preventing substrate access [10]. Leucine-mediated signaling promotes NRD displacement, creating an open catalytic cleft that facilitates substrate binding and enzymatic activity [10]. This conformational switch represents a fundamental mechanism for translating amino acid availability into kinase activity [10].

Downstream effectors of mTORC1 include ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which control protein synthesis initiation and elongation [15]. Phosphorylation of these substrates by activated mTORC1 enhances translation of growth-promoting mRNAs and metabolic enzymes [15]. The leucine-stimulated phosphorylation cascade creates a coordinated response that promotes cellular anabolism and energy metabolism [15].

The integration of multiple signaling inputs at mTORC1 includes growth factor signaling through the phosphatidylinositol 3-kinase/protein kinase B pathway, energy status through AMP-activated protein kinase, and amino acid availability through multiple sensor mechanisms [11]. This multi-input integration allows mTORC1 to function as a central metabolic coordinator that responds to changing nutritional and energetic conditions [11].

Cerebellar Glucose Metabolism Enhancement Mechanisms

The cerebellum exhibits distinctive metabolic requirements that distinguish it from other brain regions, with glucose metabolism serving as the primary energy source for cerebellar function [16] [17]. N-Acetyl-L-alanyl-L-leucine enhances cerebellar glucose utilization through multiple interconnected pathways that optimize energy production and metabolic efficiency [18] [19].

Glucose uptake in cerebellar tissue occurs through glucose transporter 1 (GLUT1) and glucose transporter 3 (GLUT3), which facilitate equilibrative transport across cellular membranes [20]. The enhancement of glucose metabolism involves upregulation of transporter expression and optimization of transport kinetics to meet increased energy demands [20]. Hypoxia-inducible factor 1 alpha (HIF-1α) represents a key regulatory factor that coordinates glucose transporter expression in response to metabolic stress [20].

Glycolytic pathway enhancement occurs through mTORC1-dependent mechanisms that increase expression and activity of key glycolytic enzymes [11]. These include hexokinase 2, phosphofructokinase, pyruvate kinase muscle isozyme 2, and lactate dehydrogenase A [11]. The coordinated upregulation of glycolytic enzymes creates a metabolic shift toward glucose utilization that supports increased energy production [11].

The pentose phosphate pathway contributes to cerebellar metabolism by generating nicotinamide adenine dinucleotide phosphate (NADPH) for biosynthetic reactions and antioxidant defense [17]. Glucose-6-phosphate dehydrogenase regulation controls flux through this pathway and contributes to cellular redox homeostasis [17]. Enhanced pentose phosphate pathway activity provides reducing equivalents necessary for lipid synthesis and antioxidant enzyme function [17].

Mitochondrial metabolism optimization involves the tricarboxylic acid cycle and oxidative phosphorylation pathways that maximize ATP production from glucose-derived pyruvate [17] [21]. Pyruvate transport into mitochondria through the mitochondrial pyruvate carrier represents a rate-limiting step that can be enhanced through metabolic regulation [21]. The enzyme pyruvate dehydrogenase controls conversion of pyruvate to acetyl-coenzyme A and represents a critical control point for oxidative metabolism [21].

The branched-chain amino acid metabolism pathway intersects with glucose metabolism through branched-chain keto acid dehydrogenase, which generates acetyl-coenzyme A from leucine-derived metabolites [22]. This enzymatic activity was significantly altered in neurodegenerative conditions, with N-acetyl-L-leucine treatment normalizing enzyme phosphorylation status and activity [22]. The restoration of branched-chain amino acid metabolism supports glucose utilization and energy production [22].

Lactate metabolism serves as a metabolic flexibility mechanism that allows cerebellar cells to utilize alternative energy sources during periods of high demand [20]. Lactate dehydrogenase activity controls the interconversion between pyruvate and lactate, with enhanced activity supporting metabolic adaptation [20]. The lactate efflux mechanism provides a means for redistributing metabolic intermediates between different cell types within cerebellar tissue [20].

The nicotinamide adenine dinucleotide (NAD+) to reduced nicotinamide adenine dinucleotide (NADH) ratio represents a critical parameter for metabolic regulation [22]. N-acetyl-leucine treatment was associated with decreased NAD+/NADH ratios, indicating active tricarboxylic acid cycle function and enhanced glycolytic activity [22]. The optimization of cellular redox state supports efficient energy metabolism and cellular function [22].

Adenosine triphosphate (ATP) to adenosine diphosphate (ADP) ratios reflect cellular energy charge and metabolic activity [22]. Enhanced glucose metabolism increases ATP production while simultaneously elevating ADP levels through increased energy utilization [22]. The balance between ATP synthesis and utilization determines cellular energy availability and metabolic capacity [22].

Glutamate metabolism represents a critical intersection between glucose metabolism and neurotransmitter synthesis [18]. Glutamate dehydrogenase activity was normalized by N-acetyl-L-leucine treatment, supporting both energy metabolism and neurotransmitter balance [18]. The restoration of glutamate metabolism contributes to improved cerebellar function and neuronal communication [18].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

244.14230712 g/mol

Monoisotopic Mass

244.14230712 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types